
N-(Butan-2-yl)-5-nitropyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Butan-2-yl)-5-nitropyrimidin-2-amine is an organic compound that belongs to the class of nitropyrimidines. This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom at the second position of the pyrimidine ring, and a nitro group at the fifth position. Nitropyrimidines are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-5-nitropyrimidin-2-amine typically involves the nitration of a pyrimidine derivative followed by the introduction of the butan-2-yl group. One common method involves the nitration of 2-aminopyrimidine using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position. The resulting 5-nitro-2-aminopyrimidine is then reacted with butan-2-yl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Butan-2-yl)-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group at the second position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, potassium carbonate.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Oxidation: 5-Amino-2-(butan-2-yl)pyrimidine.
Substitution: Various N-alkylated derivatives of this compound.
Reduction: 5-Amino-2-(butan-2-yl)pyrimidine.
Aplicaciones Científicas De Investigación
N-(Butan-2-yl)-5-nitropyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Butan-2-yl)-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(Butan-2-yl)-2,4,6-trichloroaniline: Similar in structure but with different substituents on the aromatic ring.
N-(Butan-2-yl)-2-(propan-2-yl)aniline: Similar in structure but with different alkyl groups attached to the nitrogen atom.
Uniqueness
N-(Butan-2-yl)-5-nitropyrimidin-2-amine is unique due to the presence of both a nitro group and a butan-2-yl group on the pyrimidine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
Propiedades
Número CAS |
88374-43-0 |
|---|---|
Fórmula molecular |
C8H12N4O2 |
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
N-butan-2-yl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C8H12N4O2/c1-3-6(2)11-8-9-4-7(5-10-8)12(13)14/h4-6H,3H2,1-2H3,(H,9,10,11) |
Clave InChI |
VPLQKYIVVZESSG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=NC=C(C=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


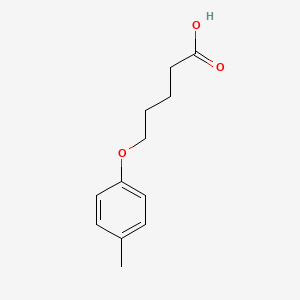
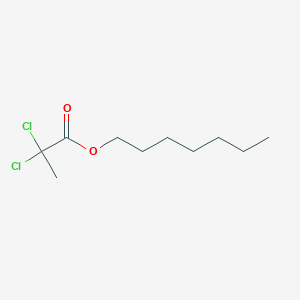
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
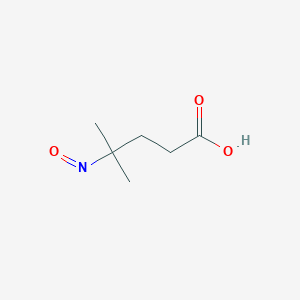
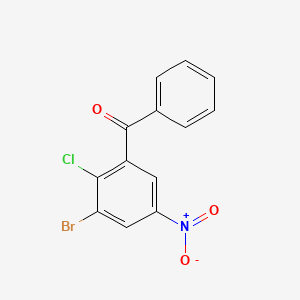
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
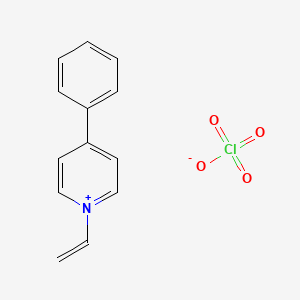
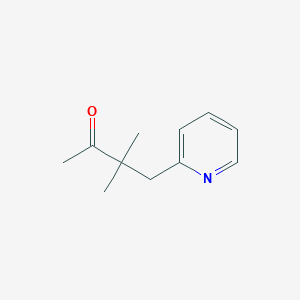

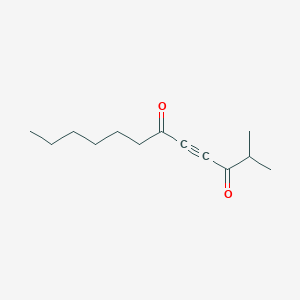
![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)

![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
